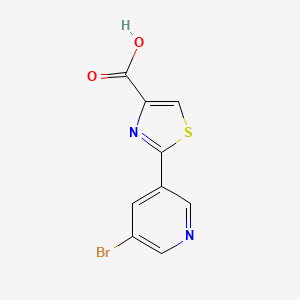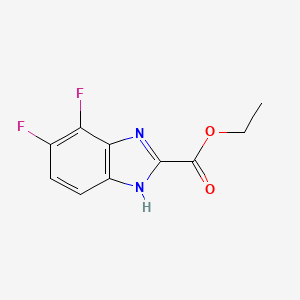![molecular formula C14H12N2O B13670688 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13670688.png)
2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the fusion of an imidazole ring with a pyridine ring, and it has a methoxyphenyl group attached to the imidazole ring. Imidazo[1,2-a]pyridines are known for their diverse pharmacological and biological activities, making them valuable in medicinal chemistry and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine can be achieved through various methods. One common approach involves the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization. For instance, the reaction between 2-aminopyridine and 2-methoxybenzaldehyde in the presence of a catalyst such as iodine can yield the desired product . The reaction conditions typically involve heating the mixture in a suitable solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridine derivatives often employs multicomponent reactions (MCRs) due to their efficiency and high atom economy. These reactions allow for the rapid generation of complex molecules in a single step, minimizing time and cost . The use of environmentally benign solvents and catalyst-free conditions further enhances the sustainability of these methods.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the methoxyphenyl group.
2-Phenylimidazo[1,2-a]pyridine: Similar structure but with a phenyl group instead of a methoxyphenyl group.
2-(2-Hydroxyphenyl)imidazo[1,2-a]pyridine: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Propriétés
Formule moléculaire |
C14H12N2O |
|---|---|
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
2-(2-methoxyphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H12N2O/c1-17-13-7-3-2-6-11(13)12-10-16-9-5-4-8-14(16)15-12/h2-10H,1H3 |
Clé InChI |
VCVQVDCXGFZLTA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=CN3C=CC=CC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/no-structure.png)
![6-Chloroisothiazolo[4,3-b]pyridin-3-amine](/img/structure/B13670620.png)


![1-Boc-3-[2-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B13670671.png)


![(1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidin]-4-yl)boronic acid](/img/structure/B13670686.png)
![Methyl 7-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B13670689.png)
